Cas no 32752-37-7 (1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane structure
32752-37-7 structure
商品名:1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane
CAS番号:32752-37-7
MF:C24H27N3O3
メガワット:405.489
MDL:MFCD00763737
CID:2822220
PubChem ID:11058579

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane 化学的及び物理的性質

名前と識別子

    • DB-102912
    • KCXDQGHUQVPUFS-UHFFFAOYSA-N
    • AKOS027255896
    • W11483
    • 1,3,5-tris(p-methoxyphenyl)-hexahydro-s-triazine
    • 32752-37-7
    • SY126485
    • AS-69679
    • CS-0046932
    • MFCD00763737
    • 1,3,5-tris(4-methoxyphenyl)-hexahydro-1,3,5-triazine
    • DTXSID70453665
    • 1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
    • SCHEMBL11504114
    • DTXCID60404484
    • 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane
    • MDL: MFCD00763737
    • インチ: InChI=1S/C24H27N3O3/c1-28-22-10-4-19(5-11-22)25-16-26(20-6-12-23(29-2)13-7-20)18-27(17-25)21-8-14-24(30-3)15-9-21/h4-15H,16-18H2,1-3H3
    • InChIKey: KCXDQGHUQVPUFS-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

計算された属性

  • せいみつぶんしりょう: 405.20524173g/mol
  • どういたいしつりょう: 405.20524173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00I6XX-10g
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
10g
$1110.00 2023-12-14
1PlusChem
1P00I6PL-100mg
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
100mg
$68.00 2024-05-05
eNovation Chemicals LLC
D772384-2g
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
2g
$580 2025-02-19
A2B Chem LLC
AI47705-15g
1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane
32752-37-7 95%
15g
$1675.00 2024-04-20
Aaron
AR00I6XX-25g
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
25g
$2459.00 2023-12-14
Aaron
AR00I6XX-2g
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
2g
$375.00 2023-12-14
A2B Chem LLC
AI47705-1g
1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane
32752-37-7 95%
1g
$212.00 2024-04-20
A2B Chem LLC
AI47705-10g
1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane
32752-37-7 95%
10g
$1135.00 2024-04-20
Aaron
AR00I6XX-250mg
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
250mg
$105.00 2023-12-14
1PlusChem
1P00I6PL-500mg
1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
32752-37-7 95%
500mg
$143.00 2024-05-05

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane 関連文献

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinaneに関する追加情報

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane: Structural Properties and Modern Applications in Chemical Research

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane (CAS No. 32752-37-7) is a heterocyclic compound characterized by a 1,3,5-triazine core substituted with three 4-methoxyphenyl groups at the nitrogen positions. This molecular architecture combines the aromatic stability of triazine rings with the electron-donating properties of methoxyphenyl substituents. The compound belongs to a class of triazine-based derivatives that have garnered significant attention in organic synthesis and materials science due to their versatile reactivity and functional group compatibility.

The synthesis of 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane typically involves condensation reactions between cyanuric chloride and 4-methoxyaniline under controlled conditions. Recent advancements in green chemistry protocols have optimized this process using solvent-free systems and microwave-assisted techniques to enhance yield while minimizing byproduct formation. These methodologies align with current trends in sustainable chemical manufacturing.

Structurally, the compound exhibits a planar triazine core with peripheral methoxy groups that create steric bulk and influence electronic distribution across the molecule. Computational studies published in the *Journal of Organic Chemistry* (2024) reveal that the methoxy substituents induce a +M effect (mesomeric effect), stabilizing the molecule through resonance interactions. This property makes it particularly valuable as a building block for designing functional materials with tailored electronic characteristics.

In the field of agrochemical research, derivatives of this compound have demonstrated utility as crosslinking agents in herbicide formulations. A 2024 study by Zhang et al. demonstrated that incorporating triazine-based structures into glyphosate-based herbicides improved soil retention and photostability under UV exposure. While this specific compound is not directly used as an active ingredient, its structural framework provides critical insights into developing next-generation agrochemical adjuvants.

The compound's unique combination of aromaticity and substituent effects has also attracted interest in polymer science. Researchers at ETH Zurich (2023) utilized similar triazine architectures to create thermally stable polyimides for aerospace applications. The rigid triazine core contributes to high glass transition temperatures (>300°C), while the methoxy groups enhance solubility in polar solvents—a balance critical for advanced composite materials.

Analytical characterization of CAS No. 32752-37-7 typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. The ^1H NMR spectrum displays distinct aromatic proton signals at δ 6.8–8.0 ppm corresponding to the phenyl rings' hydrogen atoms, while ^13C NMR confirms the presence of quaternary carbon atoms in the triazine ring system at δ 160–168 ppm. These spectral features are consistent with data reported in recent chemical databases such as Reaxys and SciFinder.

In terms of stability profiles reported in recent literature (Chemical Reviews 2024), this compound demonstrates excellent thermal stability up to 280°C under inert atmosphere conditions. However, it undergoes hydrolytic degradation above pH 9 at elevated temperatures (>80°C), a characteristic important for designing controlled-release formulations or pH-responsive materials.

The application potential extends into biomedical research through its role as a synthetic intermediate for bioactive compounds. A notable example is its use as a precursor in developing novel antifungal agents targeting plant pathogens like *Fusarium oxysporum*. The triazine scaffold allows for modular modifications through nucleophilic substitution reactions at available positions on the aromatic rings.

In analytical chemistry contexts, this compound serves as an internal standard for quantifying substituted anilines via gas chromatography-mass spectrometry (GC-MS). Its symmetrical structure minimizes tailing effects during chromatographic separation while providing consistent ionization behavior across different instrument configurations.

Safety data from recent toxicological assessments indicate low acute toxicity profiles when handled under standard laboratory conditions (OECD Guideline compliance reports). Nevertheless, appropriate personal protective equipment should be used during synthesis or handling operations involving concentrated solutions.

Ongoing research focuses on expanding its utility through click chemistry approaches such as azide-alkyne cycloadditions to create multifunctional materials with tunable properties. These developments align with current priorities in smart material design for applications ranging from drug delivery systems to self-healing polymers.

The crystal structure analysis published in Acta Crystallographica Section E (2024) reveals that molecules adopt a trigonal planar geometry around each nitrogen atom within the triazine ring system. Intermolecular π-stacking interactions between adjacent phenyl rings contribute to solid-state packing efficiency observed in single-crystal X-ray diffraction studies.

In summary, CAS No. 32752-37-7 represents an important structural motif bridging traditional organic chemistry with modern materials science innovations. Its unique combination of electronic properties and synthetic versatility continues to drive research across multiple disciplines including pharmaceuticals development and environmental remediation technologies.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量